Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)-2-phenylacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)-2-phenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)13(11-7-5-4-6-8-11)18-10-9-12(17)14(18)19/h4-8,12-13H,9-10,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUUTRYCHAVIAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC=CC=C1)N2CCC(C2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)-2-phenylacetate typically involves the reaction of tert-butyl 2-bromo-2-phenylacetate with 3-amino-2-oxopyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)-2-phenylacetate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Compounds with new functional groups replacing the tert-butyl ester.
Scientific Research Applications
Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)-2-phenylacetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)-2-phenylacetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the pyrrolidinone ring can interact with enzymes and receptors. These interactions can modulate biological processes and lead to the compound’s observed effects .
Comparison with Similar Compounds
Key Differences:
The indole-containing analogs demonstrate higher molecular complexity and lower synthesis yields compared to the target compound. Their HPLC retention times suggest distinct polarity profiles, likely influenced by bromine or methyl substituents .
Heterocyclic tert-Butyl Derivatives
3-(tert-Butyl)-2-phenylindeno[3,2-c]pyrazol-4-one
This pyrazolone derivative () shares a tert-butyl group and phenyl substituent but differs critically in its heterocyclic core:
tert-Butyl Benzofuran Derivatives
The compound tert-butyl 2-[[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate () features a benzofuran-thiophene hybrid system:
- Molecular Formula : C₂₀H₂₀O₅S .
- Structural Complexity : Higher topological polar surface area (90.1 vs. unreported for the target compound) and six rotatable bonds .
Enzyme-Inducing tert-Butyl Antioxidants
Biological Activity
Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)-2-phenylacetate is a compound with significant potential in medicinal chemistry, characterized by its unique structural features that contribute to its biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C₁₆H₂₂N₂O₃ and a molecular weight of approximately 290.36 g/mol. Its structure includes a tert-butyl group , an amino group , and a pyrrolidinone moiety, which enhance its lipophilicity and influence its interactions within biological systems.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the reaction of tert-butyl 2-bromo-2-phenylacetate with 3-amino-2-oxopyrrolidine in the presence of bases such as sodium hydride or potassium carbonate, often conducted in solvents like dimethylformamide at elevated temperatures.
The biological activity of this compound is attributed to its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrrolidinone ring interacts with enzymes and receptors, modulating various biological processes.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties. It has been shown to have significant effects against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile .
| Compound | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C₁₆H₂₂N₂O₃ | Antimicrobial |
| Tert-butyl N-[3-amino-1-[3-(trifluoromethyl)phenyl]butyl]carbamate | C₁₆H₂₂F₃N₃O₂ | CNS activity |
| Tert-butyl N-[4-amino-1-[3-(trifluoromethyl)phenyl]butyl]carbamate hydrochloride | C₁₆H₂₂ClF₃N₂O₂ | Anticancer properties |
Anti-inflammatory and Analgesic Effects
Research indicates that this compound may possess anti-inflammatory and analgesic properties, making it a candidate for therapeutic applications in pain management and inflammatory diseases.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study focusing on novel phenylthiazoles highlighted the effectiveness of compounds similar to this compound against MRSA strains. The compounds demonstrated minimum inhibitory concentrations (MICs) as low as 4 μg/mL, indicating potent antimicrobial activity .
- Pharmacokinetic Studies : Metabolism simulation studies using PK-Sim software revealed that compounds with similar structures exhibit favorable pharmacokinetic profiles, including prolonged half-lives and enhanced membrane penetration, which are crucial for maintaining therapeutic efficacy against resistant pathogens .
- Mechanistic Insights : Investigations into the mechanism of action have shown that the compound's structural features allow it to effectively inhibit bacterial cell wall synthesis, contributing to its antimicrobial effects .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)-2-phenylacetate, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s synthesis likely involves coupling a tert-butyl ester precursor with a functionalized pyrrolidinone moiety. A typical approach includes:
- Step 1 : Activation of the carboxylic acid group (e.g., via EDCI/HOBt coupling) to react with the amine group on the 3-amino-2-oxopyrrolidine ring.
- Step 2 : Use of protecting groups (e.g., tert-butyl esters) to prevent side reactions during coupling .
- Optimization : Adjust solvent polarity (e.g., isopropanol for solubility ), temperature (room temperature vs. reflux), and catalyst (e.g., trifluoroacetic acid for deprotection ). Monitor reaction progress via TLC or LC-MS.
Q. How can researchers verify the purity and structural integrity of this compound after synthesis?
- Methodological Answer :
- Analytical Techniques :
- HPLC : Use a C18 column with a gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to assess purity (>95% target ).
- NMR : Confirm stereochemistry and functional groups (e.g., tert-butyl peak at ~1.4 ppm in H NMR; pyrrolidinone carbonyl at ~170 ppm in C NMR).
- Mass Spectrometry : Compare observed molecular ion ([M+H]) with theoretical mass (calculate using empirical formula).
Q. What safety precautions are critical when handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods due to potential inhalation risks (similar to tert-butyl esters in ).
- Storage : Keep in airtight containers at -20°C to prevent hydrolysis of the tert-butyl ester group .
- Waste Disposal : Neutralize acidic byproducts (e.g., TFA from synthesis ) before disposal.
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of the 3-amino-2-oxopyrrolidine moiety?
- Methodological Answer :
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-proline derivatives) to direct stereochemistry at the 3-amino position.
- Catalytic Asymmetric Synthesis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation of ketone intermediates .
- Analytical Validation : Confirm enantiomeric excess via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry .
Q. What strategies resolve contradictions in reported reactivity of the tert-butyl ester group under acidic vs. basic conditions?
- Methodological Answer :
- Acidic Conditions : Tert-butyl esters are stable under mild acids (e.g., acetic acid) but cleave with strong acids (e.g., TFA ).
- Basic Conditions : Susceptible to hydrolysis in aqueous NaOH/THF mixtures.
- Case Study : If conflicting data arise (e.g., unexpected cleavage), perform controlled experiments with varying pH and monitor via H NMR for tert-butyl peak disappearance .
Q. How to design stability studies for this compound under varying storage and reaction conditions?
- Methodological Answer :
- Accelerated Stability Testing :
- Temperature : Store aliquots at 4°C, 25°C, and 40°C for 1–4 weeks.
- Humidity : Expose to 75% relative humidity to assess hygroscopicity.
- Analytical Endpoints : Quantify degradation products via LC-MS and track tert-butyl ester hydrolysis (e.g., mass shift of +56 Da for tert-butyl loss) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
